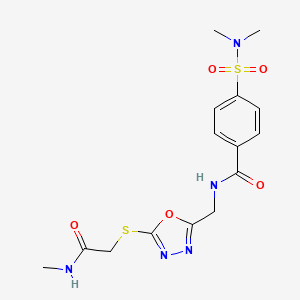
4-(N,N-dimethylsulfamoyl)-N-((5-((2-(methylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N,N-dimethylsulfamoyl)-N-((5-((2-(methylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C15H19N5O5S2 and its molecular weight is 413.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(N,N-dimethylsulfamoyl)-N-((5-((2-(methylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide , with CAS number 903272-15-1, represents a novel class of chemical entities characterized by their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on available literature.
Molecular Formula: C₁₅H₁₉N₅O₅S₂
Molecular Weight: 413.5 g/mol
Structure: The compound features a complex structure that includes a benzamide moiety linked to an oxadiazole derivative, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
- Antimicrobial Activity
- Antitumor Activity
-
Inhibition of Enzymatic Activity
- The compound is hypothesized to interact with key enzymes involved in metabolic pathways. For instance, studies on related compounds suggest that they can inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy . This inhibition can lead to decreased proliferation of cancerous cells.
Antimicrobial Efficacy
A study conducted by Villemagne et al. (2020) focused on the synthesis of new oxadiazole derivatives as EthR inhibitors against Mycobacterium tuberculosis. While the specific compound was not tested, it is reasonable to infer that similar compounds exhibit comparable efficacy in inhibiting bacterial growth .
Antitumor Mechanisms
In a comparative analysis of oxadiazole derivatives, it was found that certain compounds could significantly reduce tumor cell viability in vitro. For example, compounds with similar structural motifs demonstrated IC50 values in the low micromolar range against various cancer cell lines . This suggests that this compound may exhibit analogous effects.
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Induction of apoptosis | |
| Enzyme Inhibition | Targeting DHFR |
Table 2: Comparative IC50 Values for Related Compounds
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| Oxadiazole Derivative A | 5.0 | Cancer Cells |
| Oxadiazole Derivative B | 10.0 | Mycobacterium |
| 4-(N,N-dimethylsulfamoyl)-... | TBD | TBD |
属性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O5S2/c1-16-12(21)9-26-15-19-18-13(25-15)8-17-14(22)10-4-6-11(7-5-10)27(23,24)20(2)3/h4-7H,8-9H2,1-3H3,(H,16,21)(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRAFVCEVQNAQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














